2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide
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Overview
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide is an organic compound with a complex structure that includes cyano, dimethoxyphenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3,4-dimethylaniline under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dimethoxyphenyl and dimethylphenyl groups can participate in various interactions with biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide
- 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide
- 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide
Uniqueness
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide is unique due to the presence of both dimethoxyphenyl and dimethylphenyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-6-17(9-14(13)2)22-20(23)16(12-21)10-15-11-18(24-3)7-8-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUKIIVJHPAZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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